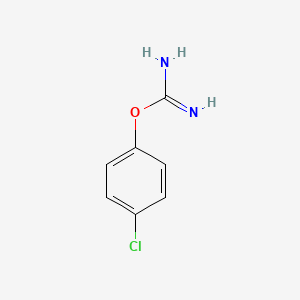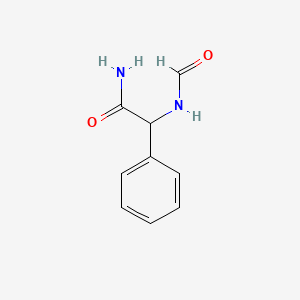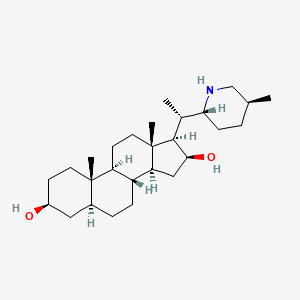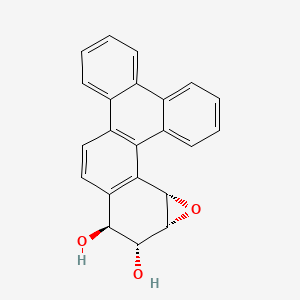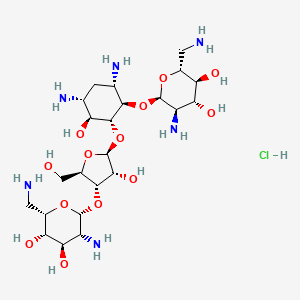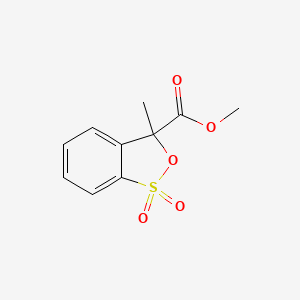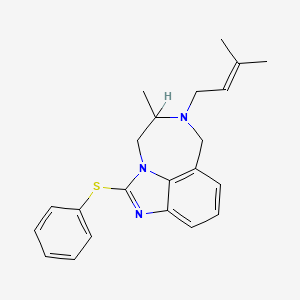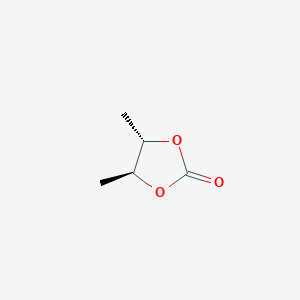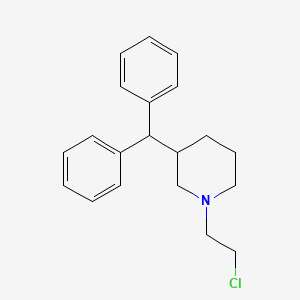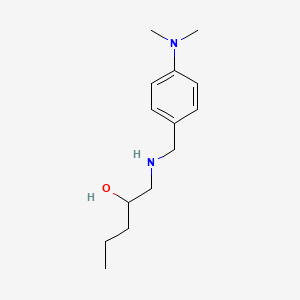
4-Amino-N-(2-((2-(((4-aminophenyl)sulfonyl)amino)ethyl)dithio)ethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-N-(2-((2-(((4-aminophenyl)sulfonyl)amino)ethyl)dithio)ethyl)benzenesulfonamide is a complex organic compound with significant applications in various fields. It is characterized by the presence of sulfonamide and disulfide functional groups, which contribute to its unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-N-(2-((2-(((4-aminophenyl)sulfonyl)amino)ethyl)dithio)ethyl)benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of 4-aminophenyl sulfonamide: This is achieved by reacting 4-aminobenzenesulfonyl chloride with an appropriate amine under controlled conditions.
Introduction of the disulfide linkage: This step involves the reaction of the sulfonamide intermediate with a disulfide-containing reagent, such as 2,2’-dithiodiethanol, under mild conditions to form the desired disulfide linkage.
Final coupling reaction: The final step involves coupling the disulfide intermediate with another amine-containing compound to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-Amino-N-(2-((2-(((4-aminophenyl)sulfonyl)amino)ethyl)dithio)ethyl)benzenesulfonamide undergoes various types of chemical reactions, including:
Oxidation: The disulfide linkage can be oxidized to form sulfonic acids.
Reduction: The disulfide bond can be reduced to thiols using reducing agents like dithiothreitol.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as dithiothreitol or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Sulfonic acids and other oxidized derivatives.
Reduction: Thiols and other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Amino-N-(2-((2-(((4-aminophenyl)sulfonyl)amino)ethyl)dithio)ethyl)benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe due to its ability to form disulfide bonds.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Wirkmechanismus
The mechanism of action of 4-Amino-N-(2-((2-(((4-aminophenyl)sulfonyl)amino)ethyl)dithio)ethyl)benzenesulfonamide involves its ability to interact with biological molecules through its sulfonamide and disulfide functional groups. The sulfonamide group can inhibit enzyme activity by mimicking the structure of natural substrates, while the disulfide linkage can form reversible covalent bonds with thiol-containing proteins, affecting their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Amino-N-(4-aminophenyl)benzenesulfonamide: Similar structure but lacks the disulfide linkage.
4-Aminophenyl sulfone: Contains a sulfone group instead of a sulfonamide.
Acetamide, N-[4-[(4-aminophenyl)sulfonyl]phenyl]-: Similar sulfonamide structure but with an acetamide group.
Uniqueness
4-Amino-N-(2-((2-(((4-aminophenyl)sulfonyl)amino)ethyl)dithio)ethyl)benzenesulfonamide is unique due to the presence of both sulfonamide and disulfide functional groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
83626-67-9 |
|---|---|
Molekularformel |
C16H22N4O4S4 |
Molekulargewicht |
462.6 g/mol |
IUPAC-Name |
4-amino-N-[2-[2-[(4-aminophenyl)sulfonylamino]ethyldisulfanyl]ethyl]benzenesulfonamide |
InChI |
InChI=1S/C16H22N4O4S4/c17-13-1-5-15(6-2-13)27(21,22)19-9-11-25-26-12-10-20-28(23,24)16-7-3-14(18)4-8-16/h1-8,19-20H,9-12,17-18H2 |
InChI-Schlüssel |
BZLNVVPROHZNJT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1N)S(=O)(=O)NCCSSCCNS(=O)(=O)C2=CC=C(C=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


